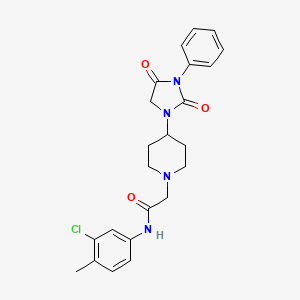

N-(3-chloro-4-methylphenyl)-2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetamide

Description

N-(3-chloro-4-methylphenyl)-2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetamide is a synthetic small molecule characterized by a piperidine core substituted with a 2,4-dioxo-3-phenylimidazolidine moiety and an acetamide side chain linked to a 3-chloro-4-methylphenyl group. This compound combines structural features of both heterocyclic and aromatic systems, which are critical for its pharmacological interactions.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O3/c1-16-7-8-17(13-20(16)24)25-21(29)14-26-11-9-18(10-12-26)27-15-22(30)28(23(27)31)19-5-3-2-4-6-19/h2-8,13,18H,9-12,14-15H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOFJLBYCHEYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Its structure suggests it may interact with various biological targets, influencing cellular processes such as apoptosis and cell cycle regulation.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a piperidine ring, an imidazolidinone moiety, and a chloro-substituted aromatic ring, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has highlighted its potential as an anticancer agent. Studies have evaluated its effects on various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Cytotoxicity Studies

Cytotoxicity was assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The results indicated significant cytotoxic effects, suggesting that the compound may induce cell death in these cancer cells.

The mechanism of action appears to involve:

- Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase arrest in a p53-independent manner, as demonstrated by flow cytometry analysis.

- Apoptosis Induction : Evidence suggests that treatment with the compound leads to increased sub-G1 populations in treated cells, indicating apoptosis.

Case Study: Apoptosis Induction

In a controlled study, cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptotic markers. Flow cytometry revealed that at 10 µM, there was a significant increase in the sub-G1 population compared to untreated controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been analyzed in relation to its chemical structure:

- Chloro and Methyl Substituents : These groups enhance lipophilicity and may facilitate membrane permeability.

- Piperidine and Imidazolidinone Moieties : These structural features are crucial for binding to biological targets involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing molecular features, synthesis, and pharmacological implications.

Structural Analogues with Piperidine/Piperazine Cores

2.1.1. N-(3-Chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide ()

- Structural Differences : Replaces the imidazolidinedione-piperidine moiety with a piperazine ring and a second 3-chlorophenyl group.

- Synthesis : Synthesized via straightforward coupling reactions, similar to methods described for acetamide derivatives in .

2.1.2. MCC22 and MCC24 ()

- Structural Differences : Feature extended polyether chains and carbamoylbenzyl groups absent in the target compound.

- Pharmacological Relevance : Demonstrated efficacy in inflammatory and neuropathic pain models due to dual opioid/chemokine receptor modulation. The target compound’s lack of a polyether chain may limit its bioavailability but reduce off-target toxicity .

Heterocyclic Derivatives with Similar Backbones

2.2.1. N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide ()

- Structural Differences: Incorporates an azetidinone (β-lactam) ring instead of imidazolidinedione.

- The nitro group may further complicate metabolic stability .

2.2.2. 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Structural Differences : Substitutes the imidazolidinedione with a pyrazolone ring and dichlorophenyl group.

- The dihedral angles between aromatic rings (48.45°–80.70°) suggest distinct spatial arrangements affecting receptor docking .

Compounds with Enhanced Solubility Moieties

2.3.1. N-[4-(morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide ()

- Structural Differences : Includes a morpholine sulfonyl group absent in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.